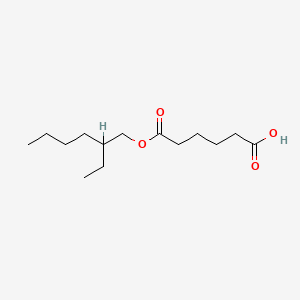

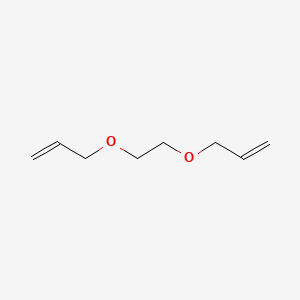

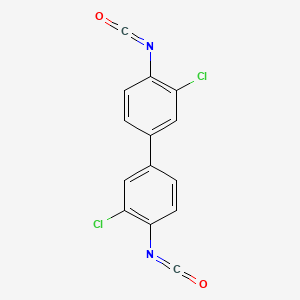

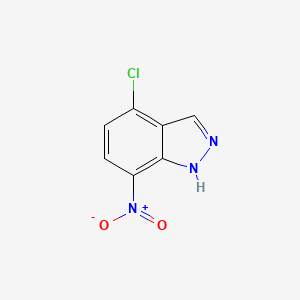

![molecular formula C12H16O2 B1596123 [(p-Isopropylphenoxy)methyl]oxirane CAS No. 2210-72-2](/img/structure/B1596123.png)

[(p-Isopropylphenoxy)methyl]oxirane

Overview

Description

“[(p-Isopropylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C12H16O2 . It has an average mass of 192.254 Da and a monoisotopic mass of 192.115036 Da .

Synthesis Analysis

The synthesis of related compounds often involves the use of oxiranes in reactions. For instance, heteroaryl-substituted oxiranes were synthesized in good yields by epoxidation of Baylis–Hillman adducts . The exact synthesis process for “this compound” is not specified in the available resources.Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . Detailed structural information such as 2D or 3D structures are not provided in the available resources.Chemical Reactions Analysis

Oxiranes, including “this compound”, are known to be very reactive. They can undergo ring-opening reactions which can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the oxirane and the reaction conditions .Scientific Research Applications

Spectroscopic and Theoretical Studies

Methyloxirane, a compound related to (p-Isopropylphenoxy)methyl]oxirane, has been studied for its circular dichroism spectrum, providing insights into the behavior of substituted oxirane systems. This includes vacuum UV absorption and CD spectra along with ab initio multireference configuration interaction calculations, illustrating the compound's significance in spectroscopy and theoretical chemistry (Carnell et al., 1991).

Metabolic and Molecular Toxicology

Isoprene, structurally related to oxiranes, undergoes metabolism involving epoxidation to mono-epoxides. These reactions are characterized by enantioselectivity and diastereoselectivity, emphasizing the complexity of isoprene's metabolism and its potential implications for molecular toxicology (Watson et al., 2001).

Catalytic Hydrogenation Studies

Research on the catalytic hydrogenation of oxirane and its methyl derivative (methyloxirane) highlights the transformation of these compounds into alcohols like ethanol and propan-1-ol, respectively. This study provides a deeper understanding of the chemical parameters and reaction mechanisms involved in the hydrogenation process of oxiranes (Kuevi et al., 2012).

Kinetic and Mechanistic Studies

Oxiranes' reaction kinetics with NO3 radicals under flow conditions, and their transformation into products like oxiranes and organic nitrates, are crucial in understanding their behavior in different environmental conditions. This study contributes to our knowledge of oxirane reaction mechanisms and kinetics, with implications for atmospheric chemistry (Berndt & Böge, 1997).

Reactions with Oxazolidin-2-ones

The reaction of specific oxirane derivatives with N-unsubstituted oxazolidin-2-ones has been studied, yielding insights into the formation of isomeric oxazolidin-2-ones. This research contributes to the field of organic chemistry, particularly in the context of synthesizing novel compounds (Lobanova et al., 2016).

Diastereofacial Selectivity Studies

Investigations into the epoxidation of γ-oxygenated-α,β-unsaturated sulfones with oxirane derivatives demonstrate the ability to control diastereofacial selectivity in synthesis. This research offers valuable insights for the development of stereoselective synthetic methodologies (Jackson et al., 1991).

Genetic Impact of Oxiranes

Studies on oxiranes like Eth-Ep and Est-Ep have shown their ability to induce gene mutations and micronuclei in mammalian cells, emphasizing the genetic implications of these compounds in biological systems. This research is significant in understanding the biological effects and potential hazards of certain oxiranes (Schweikl et al., 2004).

Development of Functional Hydrogel Microspheres

Research on epoxide functional semi-IPN hydrogel microspheres highlights their application in isolating inorganic nanoparticles and in drug delivery, particularly in cancer treatment. The incorporation of oxirane functionality in these microspheres demonstrates their potential in advanced materials science (Ahmad et al., 2018).

Microsomal Transformation Studies

Investigations into the transformation of ethene to oxirane by rat liver microsomal monooxygenases provide insights into the metabolic pathways and potential toxicological implications of these transformations in biological systems (Schmiedel et al., 1983).

Chiral Resolution Reagents

The development of enantiopure compounds like (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane for chiral resolution of amines showcases the application of oxiranes in analytical chemistry, particularly in the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Corrosion Inhibition in Carbon Steel

A study on the adsorption and anticorrosive behavior of aromatic epoxy monomers, including oxirane derivatives, on carbon steel in acidic solutions, highlights the importance of these compounds in industrial applications, particularly in corrosion protection (Dagdag et al., 2019).

Hydrogenolysis and Isomerization Mechanisms

Research on the mechanism of hydrogenolysis and isomerization of oxacycloalkanes, including oxiranes, on metals like platinum and palladium, contributes to our understanding of these processes in catalytic reactions, which is crucial for various industrial applications (Notheisz et al., 1987).

Microreactor Development for Epoxidation

The development of a catalytic coated-wall microreactor for producing epoxidized methyl oleate in a solvent-free system illustrates the application of oxiranes in creating efficient and sustainable chemical processes (Phimsen et al., 2017).

Thermal Reactions Studies

Investigations into the thermal reactions of oxiranes, including methyloxirane and dimethyloxirane, provide insights into their energetics and kinetics, which is essential for understanding their behavior under different thermal conditions (Lifshitz, 1995).

Adsorption Mechanism on Silicon Surfaces

A study on the adsorption mechanism and regioselectivity of methyl oxirane on Si(111)-(7 × 7) surfaces contributes to the understanding of surface chemistry and material science, particularly in the context of semiconductor technology (Mao et al., 2014).

Oxidative Cleavage Studies

Research on the oxidative cleavage of p-methoxybenzyl ethers with methyl(trifluoromethyl)dioxirane highlights the versatility of oxiranes in synthetic organic chemistry, particularly in transformations involving functional groups (Paquette et al., 2005).

Atmospheric Chemistry and Reaction Products

The study of the reaction of NO3 with selected acyclic monoalkenes, resulting in the formation of oxiranes, provides valuable insights into atmospheric chemistry and the environmental impact of these reactions (Berndt & Böge, 1995).

Epoxidation Processes in Industry

An examination of the epoxidation of fatty acid methyl esters with performic acid generated in situ discusses the optimization of this process for industrial applications, particularly in the production of high-value chemical products (Campanella et al., 2008).

Quantification Methods for Epoxidized Methyl Oleate

A proton NMR-based method for quantifying epoxidized methyl oleate showcases the role of oxiranes in analytical techniques, particularly in quantifying components in complex mixtures (Kaur et al., 2020).

Mutagenicity and Chemical Reactivity Studies

Research on the mutagenicity and chemical reactivity of epoxidic intermediates of the isoprene metabolism, and other structurally related compounds, provides insights into their biological impact and potential risks (Gervasi et al., 1985).

properties

IUPAC Name |

2-[(4-propan-2-ylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)10-3-5-11(6-4-10)13-7-12-8-14-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNANXNFSTVHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944739 | |

| Record name | 2-{[4-(Propan-2-yl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2210-72-2 | |

| Record name | 2-[[4-(1-Methylethyl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((p-Isopropylphenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(Propan-2-yl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(p-isopropylphenoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.